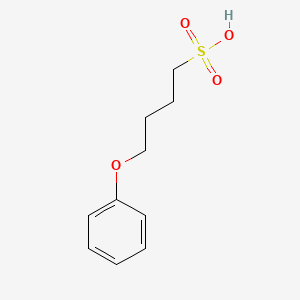
Propanoic acid, 3,3'-((2-methylpropyl)phosphinylidene)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 3,3’-((2-methylpropyl)phosphinylidene)bis- is a chemical compound with a unique structure that includes a phosphinylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3’-((2-methylpropyl)phosphinylidene)bis- typically involves the reaction of propanoic acid derivatives with phosphinylidene compounds under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反应分析
Types of Reactions
Propanoic acid, 3,3’-((2-methylpropyl)phosphinylidene)bis- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: These may include halogens, acids, and bases, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
Propanoic acid, 3,3’-((2-methylpropyl)phosphinylidene)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound’s unique properties make it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of propanoic acid, 3,3’-((2-methylpropyl)phosphinylidene)bis- involves its interaction with molecular targets such as enzymes and receptors. The phosphinylidene group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include metabolic processes and signal transduction mechanisms.
相似化合物的比较
Similar Compounds
- Propanoic acid, 2-methyl-, 3-phenylpropyl ester
- 2-[3-(2-methylpropyl)phenyl]propanoic acid
Uniqueness
Propanoic acid, 3,3’-((2-methylpropyl)phosphinylidene)bis- is unique due to its phosphinylidene group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
99542-75-3 |
|---|---|
分子式 |
C10H19O4P |
分子量 |
234.23 g/mol |
IUPAC 名称 |
3-[2-carboxyethyl(2-methylpropyl)phosphanyl]propanoic acid |
InChI |
InChI=1S/C10H19O4P/c1-8(2)7-15(5-3-9(11)12)6-4-10(13)14/h8H,3-7H2,1-2H3,(H,11,12)(H,13,14) |
InChI 键 |
TZAOETPWQGQHOP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CP(CCC(=O)O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


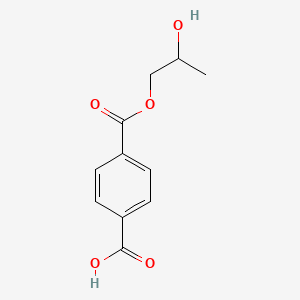
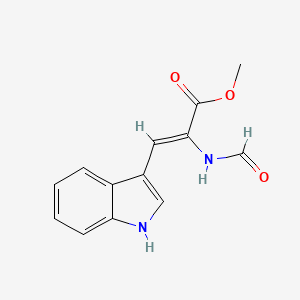

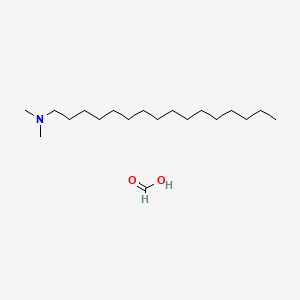
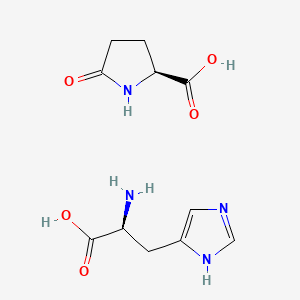


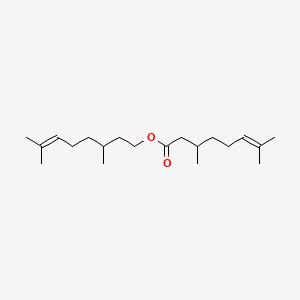

![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
